REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-:3])=[O:2].C(=O)(O)[O-].[K+].[CH2:17]([CH:19]1[O:21][CH2:20]1)Br>CN(C=O)C>[OH:21][CH2:20][CH:19]1[O:11][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=[CH:9][C:7]=2[O:8][CH2:17]1 |f:1.2|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13.99 g
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with 50 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with caustic soda and water
|
Type
|
CUSTOM
|
Details
|
, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the supernatant decanted from insoluble parts
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT the solution
|
Type
|
CUSTOM
|
Details
|
is again decanted from insoluble oils
|
Type
|
WAIT
|
Details
|
left at RT for 3 d
|
Duration
|
3 d
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1COC2=C(O1)C=C(C=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-:3])=[O:2].C(=O)(O)[O-].[K+].[CH2:17]([CH:19]1[O:21][CH2:20]1)Br>CN(C=O)C>[OH:21][CH2:20][CH:19]1[O:11][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=[CH:9][C:7]=2[O:8][CH2:17]1 |f:1.2|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13.99 g
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with 50 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with caustic soda and water
|
Type
|
CUSTOM
|
Details
|
, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the supernatant decanted from insoluble parts
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT the solution
|
Type
|
CUSTOM
|
Details
|
is again decanted from insoluble oils
|
Type
|
WAIT
|
Details
|
left at RT for 3 d
|
Duration
|
3 d
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1COC2=C(O1)C=C(C=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |